An In-depth Technical Guide to 3-(4-Ethylphenyl)cyclohexanone
An In-depth Technical Guide to 3-(4-Ethylphenyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Chemical Entities
In the dynamic field of medicinal chemistry and drug development, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic avenues. Substituted cyclohexanones represent a privileged structural motif, appearing in a wide array of biologically active molecules and serving as versatile intermediates in organic synthesis.[1][2] This guide focuses on a specific, less-documented derivative, 3-(4-Ethylphenyl)cyclohexanone, providing a comprehensive technical overview for researchers engaged in the synthesis and application of new chemical entities. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major public databases as of early 2026, its structural analogy to well-characterized compounds allows for a robust projection of its synthesis, properties, and potential applications.
Compound Identity and Physicochemical Properties
Systematic Name: 3-(4-Ethylphenyl)cyclohexan-1-one
While a dedicated CAS number has not been identified, the systematic IUPAC name provides an unambiguous descriptor for this molecule. Its core structure consists of a cyclohexanone ring substituted at the 3-position with a 4-ethylphenyl group.
Predicted Physicochemical Properties:
The properties of 3-(4-Ethylphenyl)cyclohexanone can be reliably estimated by referencing structurally similar, well-documented compounds such as 4-Phenylcyclohexanone (CAS: 4894-75-1) and 3-Phenylcyclohexanone.[3]
| Property | Predicted Value for 3-(4-Ethylphenyl)cyclohexanone | Rationale / Comparative Data |
| Molecular Formula | C₁₄H₁₈O | Based on the constituent atoms. |
| Molecular Weight | 202.29 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | 3-Phenylcyclohexanone is a colorless liquid.[4] 4-Phenylcyclohexanone is a white to off-white crystalline powder.[3] The ethyl group may lower the melting point compared to the unsubstituted phenyl analog. |
| Boiling Point | > 130-137 °C at reduced pressure | The boiling point of 3-Phenylcyclohexanone is reported as 130-137 °C.[4] The addition of an ethyl group would be expected to increase the boiling point slightly. |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, chloroform, methanol); limited solubility in water. | This is a common characteristic for moderately polar organic compounds with significant hydrocarbon character.[3] |
Strategic Synthesis: A Rational Approach
The construction of the 3-arylcyclohexanone scaffold can be efficiently achieved through several established synthetic methodologies.[5] The Robinson annulation, a powerful ring-forming reaction, stands out as a highly logical and versatile approach.[6][7][8][9] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[6][10]
Proposed Synthetic Pathway: Modified Robinson Annulation
The synthesis of 3-(4-Ethylphenyl)cyclohexanone can be envisioned through the reaction of a suitable enolate with an α,β-unsaturated ketone. A practical approach would involve the conjugate addition of a 4-ethylphenyl organometallic reagent to cyclohexenone.
Overall Reaction:
Figure 1: Proposed synthesis of 3-(4-Ethylphenyl)cyclohexanone.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of (R)-3-Phenylcyclohexanone and is expected to be directly applicable with minor modifications.[4]
Step 1: Reagent Preparation and Reaction Setup
-
To a two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenylboronic acid (1.2 equivalents), a rhodium catalyst such as acetylacetonatobis(ethylene)rhodium(I) (0.01 equivalents), and a suitable chiral phosphine ligand like (R)-BINAP (0.012 equivalents) for asymmetric synthesis if a specific enantiomer is desired.
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane as the solvent, followed by 2-cyclohexenone (1.0 equivalent) and a small amount of water.
Causality: The rhodium catalyst, in conjunction with the phosphine ligand, forms the active catalytic species for the 1,4-conjugate addition. The use of an inert atmosphere is crucial to prevent the oxidation of the catalyst and other reagents. Water is often necessary for the transmetalation step in the catalytic cycle.
Step 2: Reaction Execution
-
Heat the reaction mixture to approximately 100-105 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-cyclohexenone) is consumed (typically 3-12 hours).
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) and a dilute aqueous base solution (e.g., 5% NaOH) to remove unreacted boronic acid and other impurities.[4]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(4-Ethylphenyl)cyclohexanone.
Self-Validation: The success of the purification can be readily assessed by TLC, where the final product should appear as a single spot. Further confirmation is achieved through the spectroscopic methods detailed in the following section.
Structural Elucidation and Characterization
The identity and purity of the synthesized 3-(4-Ethylphenyl)cyclohexanone must be confirmed through a combination of spectroscopic techniques. The expected data are based on the analysis of structurally related compounds.[4][11][12]
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.1-7.3 ppm), benzylic proton (~3.0 ppm), cyclohexanone ring protons (~1.7-2.6 ppm), ethyl group protons (quartet ~2.6 ppm, triplet ~1.2 ppm). |
| ¹³C NMR | Carbonyl carbon (~210 ppm), aromatic carbons (~126-144 ppm), benzylic carbon (~44 ppm), cyclohexanone ring carbons (~25-48 ppm), ethyl group carbons (~15, 28 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1710 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic stretches (~1600, 1500 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 202.29. |
Detailed Spectroscopic Interpretation Workflow
Figure 2: Workflow for the spectroscopic characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most informative. The benzylic proton at the 3-position of the cyclohexanone ring should appear as a multiplet around 3.0 ppm. The aromatic region should display a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons. The remaining cyclohexanone protons will appear as complex multiplets in the aliphatic region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. A key signal will be the carbonyl carbon, expected to be significantly downfield (around 210 ppm).[4] The aromatic region will show four signals (two for the substituted carbons and two for the unsubstituted carbons of the phenyl ring). The remaining aliphatic carbons of the cyclohexanone ring and the ethyl group will appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a cyclohexanone.[13] Additional bands corresponding to aromatic and aliphatic C-H stretching will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₁₄H₁₈O (202.29).
Applications in Drug Discovery and Development
The cyclohexanone scaffold is a cornerstone in medicinal chemistry, valued for its conformational properties and its utility as a synthetic intermediate.[1][14] Substituted cyclohexanones are precursors to a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.[1][15]
Potential Therapeutic Areas:
-
Analgesics: The structurally related compound Tramadol, a widely used analgesic, features a substituted cyclohexanol ring, highlighting the potential of this scaffold in pain management research.[15]
-
Oncology: Cyclohexane-1,3-dione derivatives have been investigated as potential therapeutic agents for non-small-cell lung cancer, indicating the broader applicability of the cyclohexane core in developing anti-cancer agents.
-
CNS Disorders: The lipophilic nature of the 3-(4-ethylphenyl)cyclohexanone structure makes it a candidate for crossing the blood-brain barrier, suggesting potential applications in the development of treatments for central nervous system disorders.
The ethylphenyl substituent offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by varying the substitution on the aromatic ring or by further functionalizing the cyclohexanone core.
Conclusion
While 3-(4-Ethylphenyl)cyclohexanone may not yet be a cataloged chemical with a designated CAS number, this guide demonstrates that a comprehensive technical understanding can be built upon established chemical principles and data from analogous structures. The proposed synthetic route is robust and based on well-understood reaction mechanisms, and the predicted analytical data provide a clear roadmap for structural verification. For researchers in drug development, this compound represents an accessible and promising scaffold for the synthesis of novel molecules with potential therapeutic applications.
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